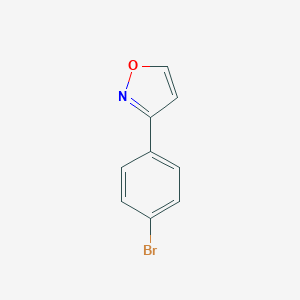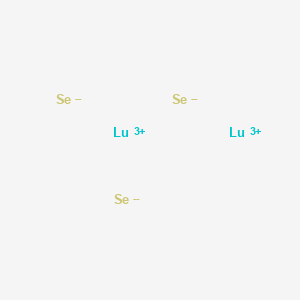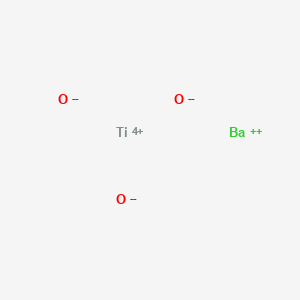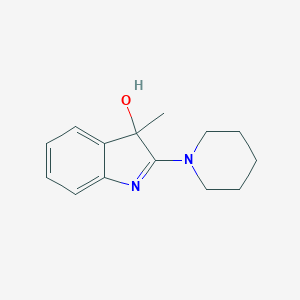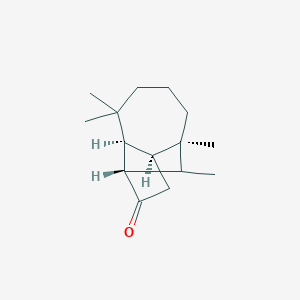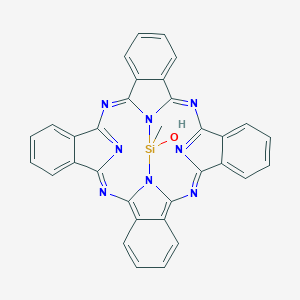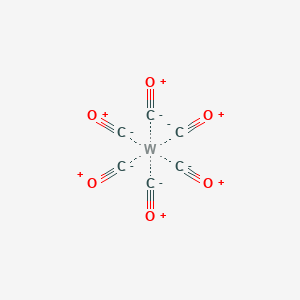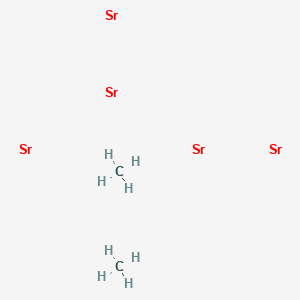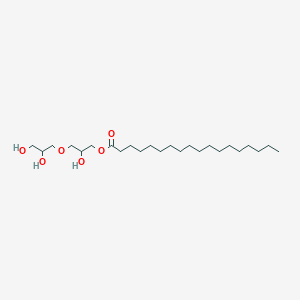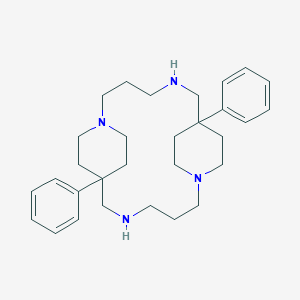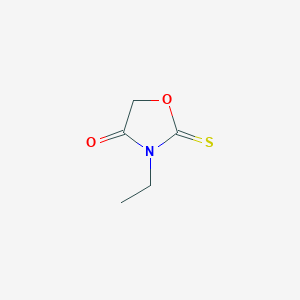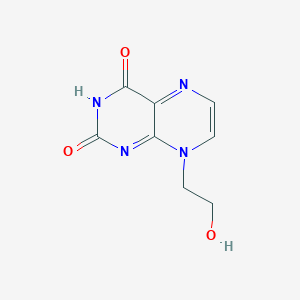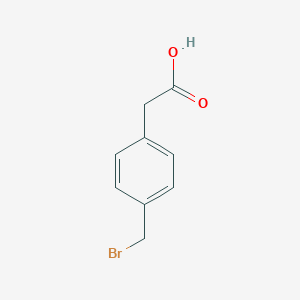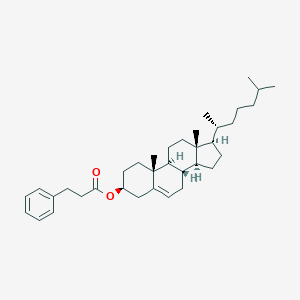
Cholesterol Hydrocinnamate
Descripción general
Descripción
Cholesterol Hydrocinnamate is a non-polar, microcapsule-encapsulated solid that has been shown to be reversibly endothermic . The transition from the solid phase to the liquid phase occurs at approximately 20°C and is accompanied by a change in color from red to yellow .
Molecular Structure Analysis
Cholesterol Hydrocinnamate contains a total of 96 bonds; 42 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 ester .
Physical And Chemical Properties Analysis
Cholesterol Hydrocinnamate is a non-polar, microcapsule-encapsulated solid that transitions from the solid phase to the liquid phase at approximately 20°C . More detailed physical and chemical properties specific to Cholesterol Hydrocinnamate were not found in the search results.
Aplicaciones Científicas De Investigación
1. Chiral Liquid Crystals
- Application Summary: Cholesterol Hydrocinnamate is used in the formation of nonsymmetric dimers, an emerging class of chiral liquid crystals. These dimers are formed by linking the pro-mesogenic cholesterol moiety to one of the termini of aromatic/aromatic-alicyclic/supramolecular mesogenic core through a flexible spacer of varying length and parity .
- Methods of Application: The specific methods of application involve chemical synthesis processes to link the cholesterol moiety to the mesogenic core .
- Results or Outcomes: The stabilization of a variety of highly frustrated fluid structures, reentrant phases and unprecedented phase sequences clearly illustrates their unique molecular structural characteristics .
2. Self-Assembling Liquid Crystalline Polymers
- Application Summary: Cholesterol Hydrocinnamate is used in the synthesis of self-assembling liquid crystalline polymers. These polymers are synthesized to harness both the mechanical properties of physically or chemically cross-linked polymer networks as well as the unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility .
- Methods of Application: The methods of application involve the synthesis of cholesterol-based polymers and strategies to direct ordering and packing of meso- and nanostructures of cholesterol polymers in the neat- or melt state and in solution .
- Results or Outcomes: The applications of these self-assembled structures in various fields are being explored .
3. Cholesterol Detection
- Application Summary: Cholesterol Hydrocinnamate is used in the design of cholesterol sensors. The enzymatic reaction between cholesterol and cholesterol oxidase generates H+, which can be detected by pH-sensitive liquid crystals .
- Methods of Application: The methods of application involve the use of cholesterol sensors designed to detect the H+ ions generated by the enzymatic reaction .
- Results or Outcomes: The device performed well in a range of cholesterol concentrations from 10 to 300 mg/mL .
4. Drug Delivery
- Application Summary: Cholesterol Hydrocinnamate is used in the field of drug delivery. The unique features of cholesterol such as chirality, amphiphilicity, liquid crystallinity, and biocompatibility make it an ideal candidate for drug delivery systems .
- Methods of Application: The methods of application involve the synthesis of cholesterol-based drug delivery systems .
- Results or Outcomes: The applications of these drug delivery systems in various fields are being explored .
5. Bioimaging Applications
- Application Summary: Cholesterol Hydrocinnamate is used in bioimaging applications. The unique properties of cholesterol make it suitable for use in bioimaging applications .
- Methods of Application: The methods of application involve the use of cholesterol-based compounds in bioimaging techniques .
- Results or Outcomes: The applications of these bioimaging techniques in various fields are being explored .
6. Antioxidant Activity
- Application Summary: Cholesterol Hydrocinnamate has been found to have antioxidant activity. This makes it potentially useful in the prevention of chronic diseases such as cardiovascular disease and cancer .
- Methods of Application: The methods of application involve the use of Cholesterol Hydrocinnamate in in vitro and in vivo antioxidant activity studies .
- Results or Outcomes: In addition, plasma total cholesterol and LDL cholesterol concentrations were significantly decreased by ferulic acid administration suggesting the overall beneficial effects of ferulic acid for treatment of type 2 diabetes .
7. Cholesterol-Based Gelators
- Application Summary: Cholesterol Hydrocinnamate is used in the formation of cholesterol-based gelators. These gelators have potential applications in various fields due to their unique properties .
- Methods of Application: The methods of application involve chemical synthesis processes to form the cholesterol-based gelators .
- Results or Outcomes: The applications of these gelators in various fields are being explored .
8. Anticancer, Antimicrobial, and Antioxidant Compounds
- Application Summary: Cholesterol Hydrocinnamate is used in the synthesis of anticancer, antimicrobial, and antioxidant compounds. These compounds have potential applications in the treatment of various diseases .
- Methods of Application: The methods of application involve chemical synthesis processes to form the anticancer, antimicrobial, and antioxidant compounds .
- Results or Outcomes: The applications of these compounds in various fields are being explored .
9. Synthetic Applications
- Application Summary: Cholesterol Hydrocinnamate is used in various synthetic applications. These applications range from the synthesis of new compounds to the modification of existing ones .
- Methods of Application: The methods of application involve various synthetic procedures .
- Results or Outcomes: The applications of these synthetic procedures in various fields are being explored .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKAGLPVPTLGB-ZOJFKXTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholesterol Hydrocinnamate | |
CAS RN |
14914-99-9 | |
| Record name | Cholesteryl dihydrocinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14914-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-ene-3-β-yl dihydrocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



